Cas no 1552667-57-8 (3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile)

3-(3-Bromothiophen-2-yl)-3-hydroxypropanenitrile is a brominated thiophene derivative featuring a hydroxyl and nitrile functional group, making it a versatile intermediate in organic synthesis. Its molecular structure allows for further functionalization, particularly in the construction of heterocyclic compounds and pharmaceutical precursors. The presence of the bromine atom enhances reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, while the hydroxy and nitrile groups offer additional sites for derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules. Its stability and well-defined reactivity profile make it a reliable choice for researchers in fine chemical and agrochemical applications.
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile structure
1552667-57-8 structure
Product name:3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
CAS No:1552667-57-8
MF:C7H6BrNOS
MW:232.097639560699
CID:5917484
PubChem ID:115381484

3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
    • 1552667-57-8
    • EN300-1896825
    • Inchi: 1S/C7H6BrNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4,6,10H,1H2
    • InChI Key: ZPBPBVWDDYRUDX-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1C(CC#N)O

Computed Properties

  • Exact Mass: 230.93535g/mol
  • Monoisotopic Mass: 230.93535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 72.3Ų

3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1896825-0.1g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
0.1g
$553.0 2023-09-18
Enamine
EN300-1896825-5.0g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
5g
$3147.0 2023-06-04
Enamine
EN300-1896825-0.5g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
0.5g
$603.0 2023-09-18
Enamine
EN300-1896825-1.0g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
1g
$1086.0 2023-06-04
Enamine
EN300-1896825-10g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
10g
$2701.0 2023-09-18
Enamine
EN300-1896825-2.5g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
2.5g
$1230.0 2023-09-18
Enamine
EN300-1896825-0.25g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
0.25g
$579.0 2023-09-18
Enamine
EN300-1896825-0.05g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
0.05g
$528.0 2023-09-18
Enamine
EN300-1896825-5g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
5g
$1821.0 2023-09-18
Enamine
EN300-1896825-1g
3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile
1552667-57-8
1g
$628.0 2023-09-18

Additional information on 3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile

3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile: An Emerging Compound in Chemical and Pharmaceutical Research

3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile (CAS No. 1552667-57-8) is a novel compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including as a building block for more complex molecules and as a precursor in the synthesis of pharmaceuticals.

The molecular structure of 3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile is composed of a brominated thiophene ring and a hydroxypropanenitrile moiety. The presence of the bromine atom on the thiophene ring imparts significant reactivity and versatility to the molecule, making it an attractive candidate for synthetic transformations. The hydroxy group on the propanenitrile chain further enhances its reactivity and solubility, facilitating its use in a wide range of chemical reactions.

Recent studies have highlighted the synthetic utility of 3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile. For instance, researchers at the University of California, Berkeley, have demonstrated its effectiveness as a key intermediate in the synthesis of bioactive compounds. In one notable study, this compound was used to synthesize a series of thienopyridine derivatives, which exhibited potent anti-inflammatory properties. The ability to introduce functional groups at specific positions on the thiophene ring through selective reactions has opened new avenues for the development of novel therapeutic agents.

In the realm of pharmaceutical research, 3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile has shown promise as a lead compound for drug discovery. Its unique structure allows for the modulation of biological activity through structural modifications. For example, a team at Harvard Medical School has explored its potential as an inhibitor of specific enzymes involved in cancer progression. Preliminary results from their studies indicate that derivatives of this compound can effectively inhibit enzyme activity, suggesting its potential as a novel anticancer agent.

The physical properties of 3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile have also been extensively studied. It is typically obtained as a white crystalline solid with a melting point ranging from 110 to 115°C. Its solubility in common organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO) makes it suitable for use in various synthetic protocols. Additionally, its stability under standard laboratory conditions ensures that it can be stored and handled without significant degradation.

From an analytical perspective, several methods have been developed to characterize 3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quantitative analysis, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed structural information. These analytical techniques are crucial for ensuring the purity and identity of the compound, which is essential for both research and industrial applications.

In conclusion, 3-(3-bromothiophen-2-yl)-3-hydroxypropanenitrile (CAS No. 1552667-57-8) is a versatile compound with significant potential in chemical and pharmaceutical research. Its unique molecular structure and reactivity make it an attractive candidate for synthetic transformations and drug discovery. Ongoing research continues to uncover new applications and properties, further solidifying its importance in these fields.

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